molecular formula C16H16O4S B144325 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate CAS No. 94709-25-8

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B144325
CAS No.: 94709-25-8
M. Wt: 304.4 g/mol
InChI Key: JQUXYELOVDQVSW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 2,3-dihydro-1-benzofuran with 4-methylbenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate include:

Biological Activity

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (CAS No. 94709-25-8) is a chemical compound with the molecular formula C16H16O4SC_{16}H_{16}O_{4}S and a molecular weight of approximately 304.364 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein interactions, which may have implications for therapeutic applications.

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1-benzofuran with 4-methylbenzenesulfonyl chloride under specific conditions. The compound is characterized by a sulfonate group that enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC16H16O4SC_{16}H_{16}O_{4}S
Molecular Weight304.364 g/mol
CAS Number94709-25-8
Synonyms(2,3-Dihydrobenzo[b]furan-2-yl)methyl toluene-4-sulphonate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The precise mechanism depends on the particular application and context of its use.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been utilized in studies focusing on enzyme interactions that are critical in metabolic pathways. The inhibition profile suggests that it may target enzymes involved in neurotransmitter regulation, potentially offering insights into neuropharmacological applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study highlighted the potential neuroprotective effects of similar compounds in dopaminergic neurons. While specific data on this compound was limited, the findings suggest a pathway for further exploration regarding its neuroprotective capabilities against degeneration .
  • Selectivity in Receptor Activity : Related compounds have demonstrated selectivity for dopamine receptors, particularly D3 receptors. This selectivity may be relevant for developing therapeutic agents targeting neuropsychiatric disorders .

Table 2: Comparative Analysis of Similar Compounds

Compound NameBiological ActivityNotes
2,3-Dihydro-1-benzofuran-2-ylmethyl 4-chlorobenzenesulfonateModerate enzyme inhibitionSimilar structural framework
2,3-Dihydro-1-benzofuran-2-ylmethyl 4-nitrobenzenesulfonateHigh selectivity for D3 receptorsPotential for neuroprotective effects

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(17,18)19-11-14-10-13-4-2-3-5-16(13)20-14/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUXYELOVDQVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555900
Record name (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94709-25-8
Record name (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Toluenesulphonyl chloride (26.7 g, 140 mmol) was added to a solution of (2,3-dihydro-benzofuran-2-yl)-methanol (preparation 96) (21 g, 140 mmol) in pyridine (400 mL) and the mixture was stirred at room temperature for 4 days. The reaction mixture was then concentrated in vacuo and the residue was azeotroped with toluene, diluted with ethyl acetate (500 mL) and washed with 2M hydrochloric acid (2×300 mL). The organic solution was dried over magnesium sulfate and concentrated in vacuo to give a brown oil. Trituration of the oil in cyclohexane then afforded the title compound as a white solid in 79% yield, 33.5 g. LRMS APCI m/z 305 [M+H]+
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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